molecular formula C24H38O3 B13992551 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone CAS No. 6674-59-5

2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

Cat. No.: B13992551
CAS No.: 6674-59-5
M. Wt: 374.6 g/mol
InChI Key: KUZAKLLYYNJTRA-UHFFFAOYSA-N
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Description

2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone is a complex organic compound with the molecular formula C24H38O3 and a molecular weight of 374.55700 g/mol . This compound is characterized by its intricate structure, which includes multiple hydroxy groups and a cyclopenta[a]phenanthrene core. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of a suitable precursor with reagents that introduce the hydroxy and ethanone groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the ethanone group may produce alcohols .

Scientific Research Applications

2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of hydroxy and ethanone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

6674-59-5

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

2-hydroxy-1-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C24H38O3/c1-21(2)19-7-6-16-15(22(19,3)11-10-20(21)27)8-12-24(5)17(18(26)14-25)9-13-23(16,24)4/h17,19-20,25,27H,6-14H2,1-5H3

InChI Key

KUZAKLLYYNJTRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(=O)CO)C)C)C

Origin of Product

United States

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